![molecular formula C13H18N2O3 B2941156 {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid CAS No. 1291322-03-6](/img/structure/B2941156.png)
{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid” is a complex organic molecule . It contains a total of 39 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid” is complex, with a variety of bond types and functional groups. As mentioned earlier, it includes a six-membered ring, an aliphatic carboxylic acid, a urea (-thio) derivative, and a hydroxyl group .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
- A study by Ali and Shaharyar (2007) investigated a series of compounds including 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, which demonstrated significant in vitro activity against Mycobacterium tuberculosis. This compound showed promise as an antimycobacterial agent with a minimum inhibitory concentration of 0.06 microg/ml (Ali & Shaharyar, 2007).
Interaction with Metal Ions
- Research by Dendrinou-Samara et al. (1998) focused on complexes of metal ions with anti-inflammatory drugs, including compounds structurally related to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study explored the antibacterial and growth inhibitory activities of these complexes, which were higher than those of the parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).
Synthesis and Characterization of Complexes
- Baul et al. (2002) synthesized and characterized triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which is structurally similar to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study provided insights into the molecular structures and properties of these compounds (Baul et al., 2002).
Xanthine Oxidase Inhibitory Studies
- A 2015 study by Ikram et al. explored the antioxidant and selective xanthine oxidase inhibitory activities of metal complexes with an amino acid bearing Schiff base ligand related to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study highlighted the potential therapeutic applications of these compounds (Ikram et al., 2015).
Wirkmechanismus
Target of Action
It’s known that carbamoyl compounds often interact with enzymes involved in the urea cycle .
Mode of Action
Carbamoyl compounds typically work by donating a carbamoyl group to their target molecules . This can lead to changes in the target molecule’s structure and function.
Biochemical Pathways
Carbamoyl compounds are known to play a role in the urea cycle, which is crucial for the removal of excess nitrogen from the body .
Pharmacokinetics
It’s known that carbamoyl compounds can be metabolized by esterases found in the human liver cytosol . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
Carbamoylation, a process where a carbamoyl moiety is added to proteins, peptides, or amino acids, can lead to changes in the structure and function of these molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. For instance, pH can influence the rate of reaction of carbamoyl compounds . Additionally, the presence of other compounds in the environment can also affect the compound’s action .
Eigenschaften
IUPAC Name |
2-(2-methylpropylcarbamoylamino)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)8-14-13(18)15-11(12(16)17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSNQKKUBWUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.